

# What are the physical properties of Hexanophenone

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## Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741

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An In-depth Technical Guide to the Physical Properties of **Hexanophenone**

## Introduction

**Hexanophenone**, also known as caprophenone or 1-phenyl-1-hexanone, is an aromatic ketone with the chemical formula  $C_{12}H_{16}O$ .<sup>[1][2]</sup> Its structure consists of a phenyl group attached to a hexanoyl group.<sup>[3][4]</sup> This compound is of interest to researchers and professionals in the fragrance, pharmaceutical, and chemical synthesis sectors.<sup>[3][5]</sup> In pharmaceutical chemistry, it serves as an intermediate in the synthesis of more complex molecules.<sup>[3][6]</sup> This guide provides a detailed overview of its core physical properties, the experimental protocols used to determine them, and logical workflows relevant to its characterization and biological activity.

## Core Physical and Chemical Properties

The physical properties of **Hexanophenone** have been well-documented across various sources. These properties are crucial for its handling, application, and synthesis. At ambient temperature, it can exist as a low-melting solid or a colorless to pale yellow liquid.<sup>[3][5]</sup>

Data Presentation: Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of **Hexanophenone** for easy reference and comparison.

Property	Value	Units	Notes	Citations
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	-	-	[1][2]
Molecular Weight	176.25	g/mol	-	[1][3]
CAS Number	942-92-7	-	-	[1][3]
Appearance	Colorless to pale yellow liquid after melting	-	Can be a white to light yellow solid	[3][5]
Melting Point	25 - 26	°C	(lit.)	[1][7][8][9][10]
Boiling Point	265	°C	@ 760.00 mm Hg (lit.)	[1][7][8][9][11]
Density	0.958	g/mL	at 25 °C (lit.)	[1][7][8][9][10]
Refractive Index (n <sub>D</sub> )	1.5105	-	at 20 °C (lit.)	[1][8][9][10]
Flash Point	>110	°C	(> 230 °F) TCC	[1][11]
Solubility				
Poorly soluble in water	-	Estimated at 44.89 mg/L @ 25 °C	[3][11]	
Soluble in organic solvents	-	e.g., ethanol, acetone, diethyl ether	[3]	
logP (o/w)	3.790	-	Estimated octanol/water partition coefficient	[11]

## Experimental Protocols

The determination of the physical properties of an organic compound like **Hexanophenone** involves a series of standardized laboratory procedures.

## Determination of Melting Point

The melting point is a fundamental property used to identify a pure solid and assess its purity.

- Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
- Methodology (Capillary Tube Method):
  - A small, dry sample of **Hexanophenone** is finely crushed and packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in a melting point apparatus (such as a Vernier Melt Station or a similar device).[\[12\]](#)
  - The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point (25 °C).
  - The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
  - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

## Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Principle: The liquid is heated, and its vapor temperature is measured as it condenses. For a pure substance, the temperature remains constant throughout the distillation process.[\[12\]](#)
- Methodology (Simple Distillation):

- A sample of liquid **Hexanophenone** (approximately 10-20 mL) is placed in a round-bottom flask.
- A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[\[12\]](#)
- The flask is heated gently in a heating mantle.
- As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point.[\[12\]](#)
- The vapor is then cooled by the condenser and collected in a receiving flask. The process should be stopped before the distillation flask runs dry.

## Determination of Solubility

Solubility tests provide insight into the polarity and intermolecular forces of a compound.

- Principle: The "like dissolves like" principle is applied, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[\[13\]](#)
- Methodology (Qualitative):
  - Approximately 0.1 g or 0.2 mL of **Hexanophenone** is added to a test tube containing about 3 mL of a selected solvent (e.g., water, ethanol, diethyl ether, hexane).
  - The mixture is agitated or vortexed for 1-2 minutes.
  - The mixture is observed to determine if the compound has dissolved completely (miscible), partially dissolved (partially soluble), or not dissolved at all (insoluble).[\[14\]](#)
  - Based on its structure (a large nonpolar alkyl-aryl part and a polar carbonyl group), **Hexanophenone** is expected to be poorly soluble in water but readily soluble in common organic solvents.[\[3\]](#)

## Spectroscopic Analysis for Structural Elucidation

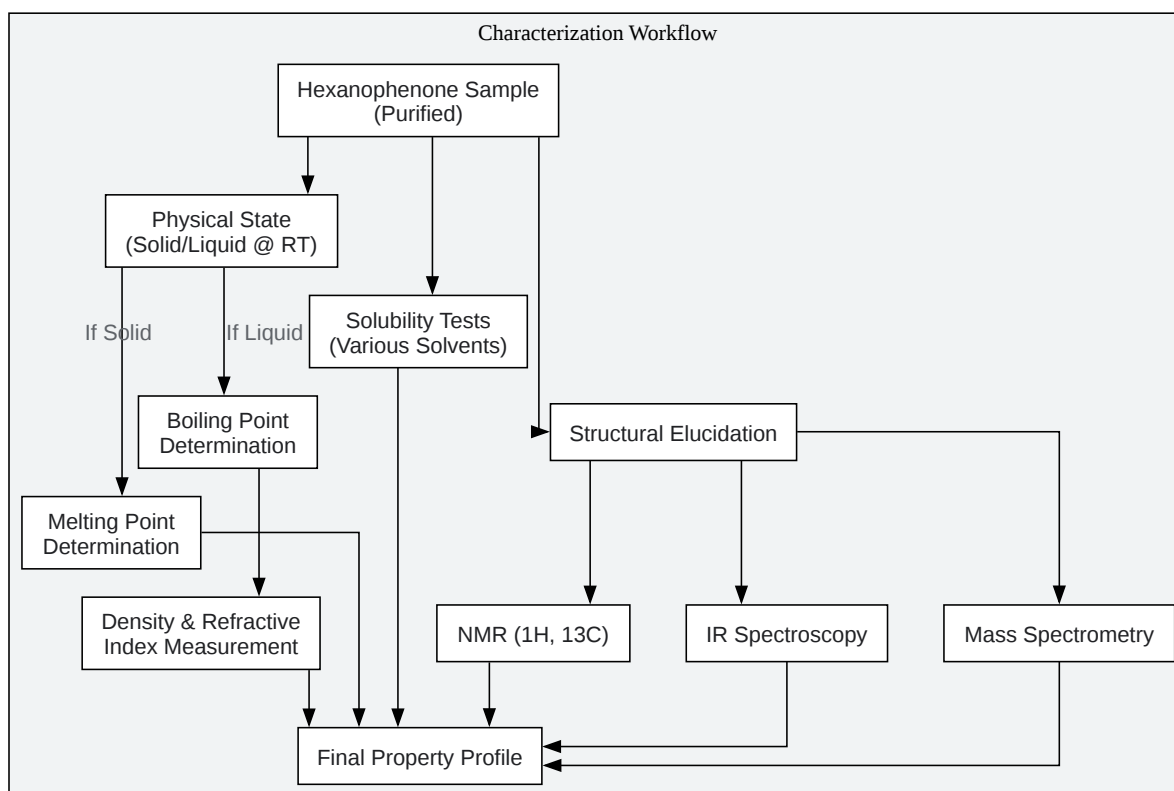
Spectroscopic methods are essential physical methods used to determine the structure of organic compounds.<sup>[15]</sup>

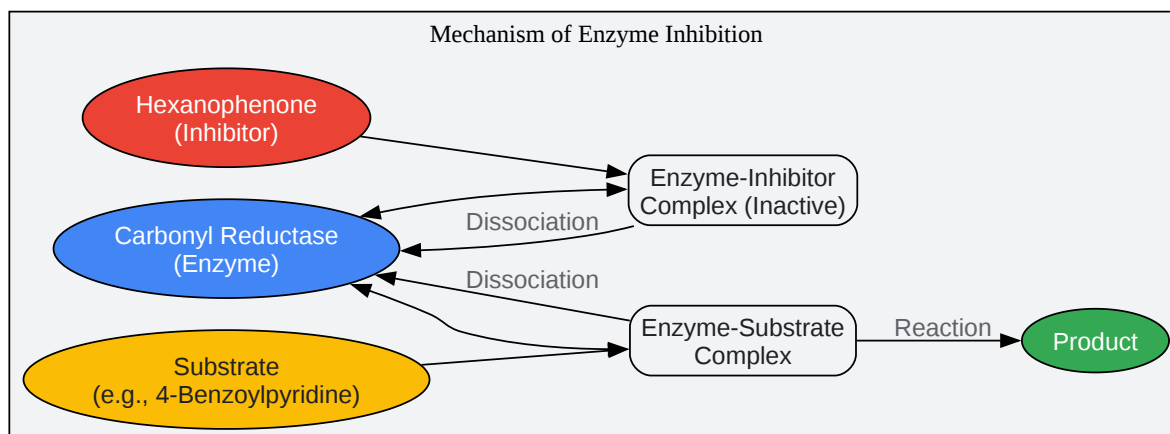
- <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.
  - Methodology: A small amount of **Hexanophenone** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) and placed in a strong magnetic field within an NMR spectrometer. The instrument records the resonance frequencies of the hydrogen (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) nuclei.
  - Data Interpretation: The <sup>1</sup>H NMR spectrum for **Hexanophenone** shows characteristic signals for the aromatic protons and the aliphatic protons of the hexanoyl chain.<sup>[7]</sup> The <sup>13</sup>C NMR spectrum shows distinct peaks for each unique carbon atom, including the carbonyl carbon at a characteristic downfield shift (~200.7 ppm).<sup>[7]</sup>
- Infrared (IR) Spectroscopy:
  - Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.<sup>[16]</sup>
  - Methodology: A thin film of liquid **Hexanophenone** is placed between salt plates (e.g., NaCl), or a solution is prepared, and placed in the path of an IR beam.
  - Data Interpretation: The IR spectrum of **Hexanophenone** will prominently feature a strong absorption peak around 1685-1715 cm<sup>-1</sup> corresponding to the C=O (carbonyl) stretching vibration of the ketone.
- Mass Spectrometry (MS):
  - Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure from fragmentation patterns.<sup>[16]</sup>

- Methodology: The **Hexanophenone** sample is ionized, and the resulting ions are separated based on their  $m/z$  ratio and detected.
- Data Interpretation: The mass spectrum will show a molecular ion peak  $[M]^+$  corresponding to the molecular weight of the compound (176.25 g/mol ).<sup>[17]</sup> Fragmentation patterns can reveal the loss of specific alkyl or aryl groups.

## Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of **Hexanophenone**.





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